molecular formula C19H16ClFN4O3 B11201668 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11201668
M. Wt: 402.8 g/mol
InChI Key: MBXDGQMBSOPEHR-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound belonging to the class of indolecarboxamides and derivatives. This compound contains a carboxamide group attached to an indole, making it part of the organoheterocyclic compounds

Preparation Methods

The synthesis of 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide include other indolecarboxamides and derivatives. These compounds share a similar core structure but may have different functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:

Properties

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O3/c20-12-1-5-14(6-2-12)22-17(26)11-25-18(27)10-9-16(24-25)19(28)23-15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,26)(H,23,28)

InChI Key

MBXDGQMBSOPEHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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